molecular formula C15H11Cl3N2O B11556448 2-(4-chlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-(4-chlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11556448
M. Wt: 341.6 g/mol
InChI Key: BMYRVIVHULNEKH-DJKKODMXSA-N
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Description

2-(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of chlorophenyl groups and an acetohydrazide moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(4-chlorophenyl)acetohydrazide with 2,4-dichlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorophenyl groups can interact with hydrophobic pockets in proteins, while the acetohydrazide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)ethylamine
  • 2-(4-chlorophenyl)thioacetohydrazide
  • 2-(4-chlorophenyl)ethanamine

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to the presence of both chlorophenyl and acetohydrazide groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11Cl3N2O

Molecular Weight

341.6 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11Cl3N2O/c16-12-4-1-10(2-5-12)7-15(21)20-19-9-11-3-6-13(17)8-14(11)18/h1-6,8-9H,7H2,(H,20,21)/b19-9+

InChI Key

BMYRVIVHULNEKH-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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